molecular formula C5H12ClNO B1398153 (S)-tetrahydro-2H-pyran-3-amine hydrochloride CAS No. 1245724-46-2

(S)-tetrahydro-2H-pyran-3-amine hydrochloride

Cat. No. B1398153
M. Wt: 137.61 g/mol
InChI Key: RETPVBQTPDYSBS-JEDNCBNOSA-N
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Description

(S)-tetrahydro-2H-pyran-3-amine hydrochloride, also known as (S)-THP-HCl, is a chiral compound that is widely used in a variety of scientific research applications. It is an organic compound that is composed of an amine and a hydrochloride group. It is a colorless, odorless solid that is highly soluble in water and has a melting point of 115 °C. It has a molecular weight of 248.84 g/mol and is commonly used in pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Domino Reactions and Efficient Synthesis

One significant application involves its use in domino reactions for synthesizing tetrahydroquinoline derivatives, which are structural features of many natural products. The domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, showcases an efficient method to produce these derivatives, demonstrating both high reactivity and selectivity (Zhang & Li, 2002).

Ultrasound-Mediated Synthesis

Additionally, (S)-tetrahydro-2H-pyran-3-amine hydrochloride has been used in the ultrasound-mediated synthesis of pyranone derivatives, offering advantages such as simpler work-up procedures, shorter reaction times, and higher yields, highlighting its role in promoting greener and more efficient synthesis methods (Wang et al., 2011).

Schiff Base Derivatives

Research also extends to the synthesis of Schiff base derivatives from (S)-tetrahydro-2H-pyran-3-amine hydrochloride, which are valuable for their potential biological activities. A novel microwave-assisted method for synthesizing water-soluble pyran triol glucose amine Schiff base derivatives underscores the compound's utility in creating complex structures with significant yields and without byproducts (Hijji et al., 2021).

Monoamine Reuptake Inhibitors

Further highlighting its pharmaceutical relevance, (S)-tetrahydro-2H-pyran-3-amine hydrochloride analogues have been identified as potent triple monoamine reuptake inhibitors, suggesting their potential as antidepressants. This application is critical in developing new treatments for mood disorders, showcasing the compound's importance in medicinal chemistry (Santra et al., 2012).

properties

IUPAC Name

(3S)-oxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-2-1-3-7-4-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETPVBQTPDYSBS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](COC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733697
Record name (3S)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tetrahydro-2H-pyran-3-amine hydrochloride

CAS RN

1245724-46-2
Record name (3S)-Oxan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-oxan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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